

MPI-0479605 binding mode analysis co-crystal structure

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Compound Focus: MPI-0479605

Cat. No.: S548246

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Binding Mode Analysis of MPI-0479605

The core information for your analysis is the availability of a co-crystal structure, which serves as the essential experimental evidence for determining the binding mode.

Property	Description
Target Protein	TTK (Mps1) Kinase Domain [1]
PDB ID	5N7V [1]
Resolution	2.52 Å [1]
Key Finding	MPI-0479605 is a potent and selective ATP-competitive inhibitor of Mps1 [2].

This structure was used in a 2025 molecular docking and dynamics study on pyrimidine derivatives, confirming its utility for computational analysis [1].

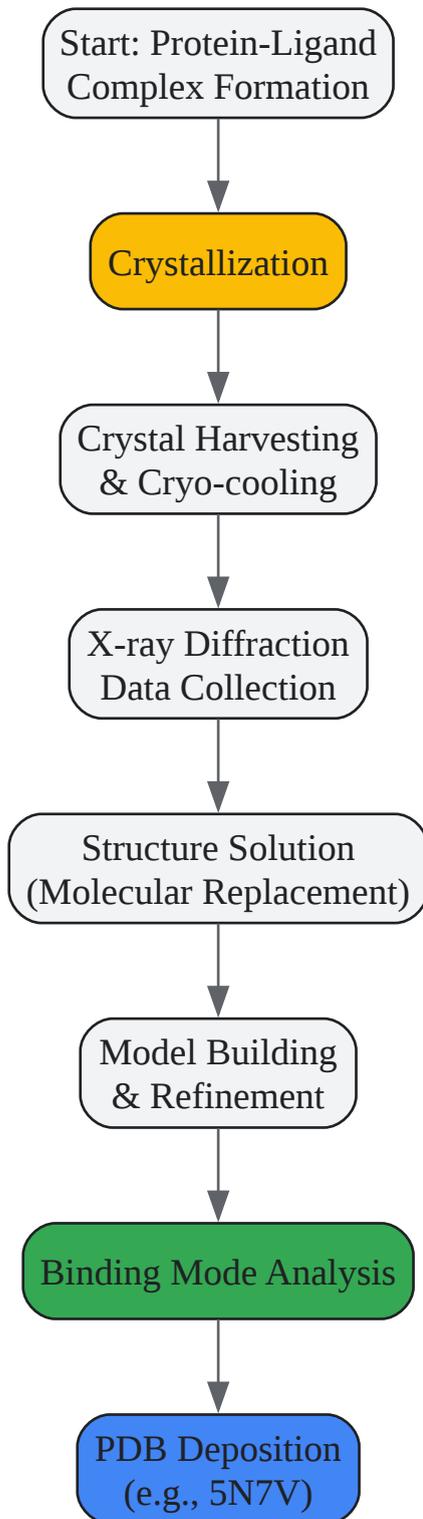
How to Access and Utilize the Structural Data

To perform a detailed binding mode analysis and comparison, I suggest the following steps:

- **Retrieve the Primary Data:** Access the PDB entry **5N7V** from the Protein Data Bank (www.rcsb.org). This will allow you to visualize the complex and analyze the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, between **MPI-0479605** and the TTK kinase domain.
- **Analyze the Binding Mode:** Examine how the inhibitor sits in the ATP-binding pocket. The search results suggest that **MPI-0479605** is an ATP-competitive inhibitor, meaning it likely binds to the active form of the kinase [2] [3].
- **Compare with Other Inhibitors:** For a comparative guide, you can contrast the binding mode of **MPI-0479605** with other TTK inhibitors whose structures are available. The literature mentions several other inhibitors, such as **CCT251455** and **NMS-P715**, which may have published co-crystal structures for comparison [4] [3].

Experimental Insight for Comparison

While a full experimental protocol for crystallizing **MPI-0479605** with TTK is not provided in the search results, a general workflow for such structural studies is summarized below.



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The key experimental parameters for the referenced structure are listed in the table above. The methodology for such experiments typically involves expressing and purifying the kinase domain, forming a complex with

the inhibitor, and growing crystals suitable for X-ray diffraction, as exemplified by studies with other Mps1 inhibitors [4] [3].

Conclusion and Next Steps

The co-crystal structure **5N7V** is your definitive resource for analyzing the binding mode of **MPI-0479605**.

To build a comprehensive comparison guide:

- Focus your analysis on the **atomic interactions** revealed in this structure.
- **Compare and contrast** this binding mode with that of other TTK inhibitors (e.g., CCT251455, NMS-P715) by locating their respective co-crystal structures in the PDB.
- Correlate the structural findings with published biochemical and cellular data to explain differences in potency and selectivity [5] [2] [6].

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